molecular formula C19H21N3O4 B1386869 4-Methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}benzaldehyde CAS No. 1170608-70-4

4-Methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}benzaldehyde

Cat. No.: B1386869
CAS No.: 1170608-70-4
M. Wt: 355.4 g/mol
InChI Key: QOWWWBHGGSQJQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}benzaldehyde is a complex synthetic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a benzaldehyde core substituted with a methoxy group and a piperazine-based moiety, which is further functionalized with a nitrophenyl group. The presence of the electron-rich methoxy group, as found in similar structures like 4-Methoxybenzaldehyde , can influence the compound's electronic properties and metabolic profile. The piperazine ring is a privileged scaffold in pharmacology, often used to modulate solubility and receptor interaction. The nitro group on the phenyl ring offers a handle for further synthetic modification, for instance, through reduction to an aniline, making the molecule a versatile intermediate. The primary research application of this compound is as a key precursor in the synthesis of more complex molecules, particularly those targeting the central nervous system. Piperazine derivatives are frequently explored for their potential interactions with various neurotransmitter receptors, including dopamine and serotonin receptors. The aldehyde functional group is highly reactive, allowing researchers to use this compound in condensation reactions (e.g., to form Schiff bases) or in multi-step syntheses to create libraries of compounds for high-throughput screening. This makes it a valuable tool for developing novel therapeutic agents . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate personal protective equipment, including gloves and eyeshields, and adhere to all relevant safety regulations.

Properties

IUPAC Name

4-methoxy-3-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-26-19-7-2-15(14-23)12-16(19)13-20-8-10-21(11-9-20)17-3-5-18(6-4-17)22(24)25/h2-7,12,14H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWWWBHGGSQJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Aromatic Backbone

Starting Material: 4-Hydroxybenzaldehyde or 4-Methoxybenzaldehyde

Reaction: Methylation of 4-hydroxybenzaldehyde to obtain 4-methoxybenzaldehyde

Step Reaction Conditions Reference
1 Methylation of 4-hydroxybenzaldehyde Methyl iodide or dimethyl sulfate, base (K₂CO₃), solvent (acetone or DMF) Common method; standard methylation protocol
2 Introduction of nitro group at the 3-position Nitration with HNO₃/H₂SO₄ Regioselective nitration; controlled temperature to prevent poly-nitration

Functionalization of the Piperazine Ring

Preparation of the 4-(4-nitrophenyl)piperazine derivative:

  • Reaction: Nucleophilic aromatic substitution or coupling of piperazine with 4-nitrobenzyl derivatives
  • Conditions: Use of activating agents such as EDC or DCC for amide bond formation or direct nucleophilic substitution in polar aprotic solvents

Coupling of Piperazine with Aromatic Aldehyde

Method: Nucleophilic substitution at the benzaldehyde's methyl position, facilitated by activating groups or via a Mannich-type reaction

Step Reaction Conditions Reference
3 Formation of the piperazine-linked benzaldehyde Base (NaOH or K₂CO₃), solvent (DMF or DMSO), temperature (0–25°C) Literature on piperazine derivatives

Final Assembly and Purification

  • Reaction: Condensation of the aldehyde with appropriate nucleophiles or via reductive amination
  • Purification: Recrystallization from suitable solvents, chromatography, or lyophilization

Specific Preparation Methods from Recent Research

Patented Improved Methods (WO2016170545A1)

According to a patent document, an improved process involves:

  • Reacting intermediates with malononitrile derivatives in tetrahydrofuran (THF) with diisopropylethylamine (DIPEA) and dimethylaminopyridine (DMAP)
  • Methylation using dimethyl sulfate in the presence of potassium carbonate in 1,4-dioxane
  • Controlled reaction temperatures below 15°C for key steps to prevent side reactions
  • Final purification through basification and crystallization to obtain crystalline forms

This approach emphasizes selectivity and yield optimization through temperature control and choice of solvents.

Synthesis of Related Benzaldehyde Derivatives (MDPI 2021)

A synthesis pathway involves:

  • Reacting 1-(methylsulphonyl)piperazine with 4-fluorobenzaldehyde
  • Conversion to thiosemicarbazone with hydrazinecarbothioamide
  • Ring closure to form the target heterocyclic compound

This method highlights the utility of nucleophilic substitution and cyclization reactions in constructing complex heterocycles linked to aromatic aldehydes.

Synthesis of Benzaldehyde Analogues (PMC 2015)

  • Starting from 3-hydroxy-4-methoxybenzoic acid, conversion to amides, followed by displacement reactions
  • Use of HATU coupling agents and Mitsunobu conditions for final assembly
  • Purification via recrystallization and chromatography

Data Tables Summarizing Preparation Conditions

Step Reaction Reagents Solvent Temperature Yield (%) Notes
1 Methylation of 4-hydroxybenzaldehyde Dimethyl sulfate or methyl iodide Acetone/DMF Room temp 85–90 Controlled to prevent over-methylation
2 Nitration HNO₃/H₂SO₄ - 0–25°C 70–80 Regioselective nitration at 3-position
3 Piperazine coupling Piperazine derivatives DMSO/DMF 0–25°C 75–85 Use of activating agents improves efficiency
4 Ring closure Hydrazine derivatives Ethanol or DMSO 0–15°C 65–75 Ensures heterocycle formation

Notes on Optimization and Challenges

  • Temperature Control: Maintaining low temperatures (below 15°C) during nitration and methylation minimizes side reactions.
  • Solvent Choice: Polar aprotic solvents such as DMSO, DMF, or THF enhance nucleophilic substitutions.
  • Purification Techniques: Recrystallization from ethanol or acetonitrile yields high-purity intermediates.
  • Yield Enhancement: Use of coupling agents like HATU or DCC can improve yields in amide bond formation.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the benzaldehyde group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitro group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often facilitated by strong nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of aniline derivatives.

  • Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing nitrophenyl groups can exhibit antimicrobial properties. The compound's efficacy can be assessed through:

  • Minimum Inhibitory Concentration (MIC) assays against various bacterial strains.
  • Plaque inhibition assays for viral pathogens.

Expected Results:

  • Determination of MIC values.
  • Measurement of inhibition zone diameters.
  • Reduction in viral titers, indicating potential as an antimicrobial or antiviral agent.

Antidepressant Potential

The piperazine structure has been linked to antidepressant effects. Studies may explore the compound's interaction with neurotransmitter receptors, particularly serotonin and dopamine pathways, which are critical in mood regulation.

Molecular Docking Studies

The compound's structure can be utilized in molecular docking simulations to predict its binding affinity to various biological targets. This involves:

  • Using computational tools to simulate interactions between the compound and target proteins.
  • Analyzing binding sites and interaction energies.

Expected Outcomes:

  • Docking scores indicating potential efficacy.
  • Interaction profiles that help identify promising targets for further experimental validation.

Drug Design

Given its structural complexity, 4-Methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}benzaldehyde serves as a lead compound in drug design initiatives aimed at developing new therapeutic agents for conditions such as depression, anxiety, and infections.

Structure-Activity Relationship (SAR) Studies

Investigating SAR can provide insights into how modifications of the compound affect its biological activity, guiding future synthesis efforts towards more effective derivatives.

Mechanism of Action

The mechanism by which 4-Methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}benzaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group and the piperazine ring play crucial roles in these interactions, influencing the biological activity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine/Piperidine Substituents

The compound’s piperazine moiety and benzaldehyde core are shared across several derivatives, but substituent variations significantly alter properties:

Compound Name Substituent on Piperazine/Piperidine Key Features Molecular Weight (g/mol) Synthesis Yield (%)
4-Methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}benzaldehyde 4-Nitrophenyl Electron-withdrawing nitro group; high polarity ~385.4 (estimated) Not reported
4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde Methyl Electron-donating methyl group; lower logP 248.3 Not reported
4-Methoxy-3-((3-methylpiperidin-1-yl)methyl)benzaldehyde 3-Methylpiperidine Saturated piperidine ring; increased lipophilicity 247.3 Discontinued
4-(4-Cyclopropylpiperazin-1-yl)benzaldehyde Cyclopropyl Compact cyclopropyl group; potential metabolic stability ~259.3 Not reported
4-(4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl)benzaldehyde Bis(4-fluorophenyl)methyl Bulky fluorinated substituent; enhanced steric hindrance ~428.4 Not reported

Key Observations :

  • Electron Effects : The nitro group in the target compound increases polarity and may enhance hydrogen-bonding interactions compared to methyl or cyclopropyl substituents .
Analogues with Heterocyclic Variations

Substitution of the piperazine ring with other heterocycles alters bioactivity and physicochemical profiles:

Compound Name Heterocycle Key Features Molecular Weight (g/mol)
4-Methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde 3-Nitropyrazole Nitro group on pyrazole; increased aromatic stacking potential 261.2
4-(4-(4-Fluorophenyl)piperazin-1-yl)benzaldehyde 4-Fluorophenylpiperazine Fluorine’s electronegativity; potential for enhanced metabolic stability ~314.3

Key Observations :

  • Aromatic Interactions : Pyrazole-containing derivatives (e.g., ) may exhibit stronger π-π stacking compared to piperazine-based compounds.
  • Metabolic Stability : Fluorinated analogues (e.g., ) are often designed to resist oxidative metabolism.

Physicochemical and Pharmacokinetic Comparisons

Solubility and logP
  • The nitro group in the target compound likely reduces logP (increased polarity) compared to methyl or piperidine derivatives.
  • Piperazine rings generally improve aqueous solubility, but the nitro group may counteract this effect due to planar aromatic stacking .

Biological Activity

4-Methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}benzaldehyde is a complex organic compound notable for its unique structural features, including a methoxy group, a piperazine moiety, and a nitrophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and as a therapeutic agent.

Chemical Structure and Properties

  • Molecular Formula : C18H22N4O3
  • Molecular Weight : 354.39 g/mol
  • Structural Features :
    • Methoxy group (-OCH₃)
    • Piperazine ring
    • Nitro group on the phenyl ring

Biological Activity

Research indicates that piperazine derivatives often exhibit significant biological activities, including:

  • Antidepressant Effects : Compounds containing piperazine structures have shown potential as antidepressants by interacting with serotonin receptors (5-HT receptors). For instance, studies have demonstrated that certain piperazine derivatives can act as agonists or antagonists at these receptors, influencing mood and anxiety levels .
  • Anticancer Properties : The nitrophenyl group is known to enhance the anticancer activity of compounds. Some studies suggest that derivatives of 4-nitrophenylpiperazine can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Acetylcholinesterase Inhibition : Piperazine derivatives have been reported to inhibit human acetylcholinesterase, which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, molecular docking studies suggest that this compound may interact with various biological targets, including:

  • Serotonin Receptors : Binding affinity studies indicate that this compound may selectively bind to serotonin receptors, modulating neurotransmitter activity.
  • Acetylcholinesterase : The compound's structural components suggest potential binding sites for acetylcholinesterase inhibition, enhancing cholinergic signaling in the brain.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is presented in the table below:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-MethoxybenzaldehydeSimple methoxy-substituted benzaldehydeModerate antibacterial activityLacks piperazine moiety
4-NitrophenylpiperazineContains piperazine and nitro groupAntidepressant propertiesNo aldehyde functionality
2-MethylpiperazineSimple piperazine derivativeNeuroactive propertiesNo aromatic substitution
3-MethoxyphenylpiperazineMethoxy-substituted piperazineAntidepressant effectsLacks aldehyde group

Case Studies

Several case studies have highlighted the biological efficacy of similar compounds:

  • Antidepressant Properties : A study evaluated the antidepressant-like effects of various piperazine derivatives in animal models, demonstrating significant reductions in depressive behaviors when administered .
  • Anticancer Activity : Research on nitrophenylpiperazines revealed their ability to inhibit tumor growth in vitro and in vivo, suggesting their potential as anticancer agents .

Q & A

Q. What are the common synthetic routes for 4-Methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}benzaldehyde?

Answer: The compound is typically synthesized via multi-step reactions involving:

  • Nucleophilic substitution : Reacting 4-nitroaniline with piperazine derivatives under alkaline conditions to form the piperazine-phenyl linkage .
  • Mannich reaction : Introducing the benzaldehyde moiety via condensation of formaldehyde with aromatic amines under reflux in solvents like DMF or THF .
  • Purification : Column chromatography (e.g., chloroform:methanol gradients) and crystallization (e.g., dimethyl ether) are critical for isolating the final product, with yields ranging from 45–85% depending on conditions .

Q. How is structural characterization performed for this compound?

Answer: Key techniques include:

  • X-ray crystallography : Determines bond angles (e.g., C–N–C angles in piperazine rings ≈ 105.5–121.0°) and confirms stereochemistry .
  • LC/MS (ESI-MS) : Validates molecular weight (e.g., observed m/z ≈ 474.5 [M+1] in hydrazine derivatives) .
  • NMR spectroscopy : Assigns methoxy (δ ~3.8 ppm) and benzaldehyde proton (δ ~10.1 ppm) signals .

Q. What are the known biological targets or activities of this compound?

Answer: Piperazine-benzaldehyde derivatives are explored for:

  • Carbonic anhydrase inhibition : Evaluated via enzyme assays (hCA I/II) using fluorometric or colorimetric methods .
  • Cytotoxicity : Screened against cancer cell lines (e.g., MTT assays) with IC₅₀ values reported in µM ranges .
  • Receptor modulation : Structural analogs show δ-opioid receptor agonism (e.g., AZD2327-like activity), suggesting potential neuropharmacological applications .

Advanced Research Questions

Q. How can reaction yields be optimized for the Mannich step in synthesis?

Answer: Critical factors include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, improving yields by 15–20% compared to THF .
  • Temperature control : Reflux at 80–100°C minimizes side reactions (e.g., over-alkylation) .
  • Catalyst use : Potassium hydride (KH) as a base increases reaction efficiency by deprotonating intermediates .

Q. How do computational models predict the compound’s receptor-binding affinity?

Answer:

  • Docking studies : Use software like AutoDock Vina to simulate interactions with targets (e.g., δ-opioid receptors). The nitro group’s electron-withdrawing effect enhances hydrogen bonding with residues like Asp128 .
  • QSAR models : Correlate substituent effects (e.g., methoxy position) with bioactivity. Meta-substitution on benzaldehyde improves hydrophobic interactions .

Q. What experimental strategies resolve contradictory bioactivity data across studies?

Answer:

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to reduce variability .
  • Metabolite profiling : Use LC-HRMS to identify degradation products (e.g., nitro-reduction to amines) that may alter activity .
  • Orthogonal validation : Confirm cytotoxicity via dual methods (e.g., MTT and apoptosis assays) .

Q. How does crystallographic data inform SAR (Structure-Activity Relationship) studies?

Answer:

  • Angle analysis : Smaller N–C–C angles (~105.5°) in piperazine rings correlate with higher conformational flexibility, enhancing receptor binding .
  • Packing interactions : Hydrogen bonds between methoxy oxygen and adjacent molecules (e.g., O–H···N) stabilize active conformations .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for large batches .
  • Nitro group stability : Avoid reducing conditions (e.g., H₂/Pd-C) during scale-up to prevent unintended conversion to amines .

Q. How is the compound’s stability assessed under physiological conditions?

Answer:

  • pH-dependent degradation : Incubate in buffers (pH 1–10) and monitor via HPLC. The benzaldehyde group is prone to oxidation at pH > 8 .
  • Plasma stability : Use LC-MS to detect metabolite formation (e.g., Schiff base adducts with serum albumin) .

Q. What strategies improve selectivity for carbonic anhydrase isoforms (hCA I vs. II)?

Answer:

  • Substituent modification : Replace methoxy with bulkier groups (e.g., trifluoromethyl) to exploit isoform-specific hydrophobic pockets .
  • Co-crystallization : Resolve hCA-compound complexes to identify key residues (e.g., His64 in hCA II) for targeted design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}benzaldehyde
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.